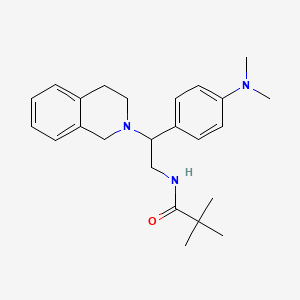
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide is a complex organic compound that has piqued the interest of researchers due to its multifaceted applications in fields ranging from pharmacology to industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide typically involves a multi-step process:
Formation of the 3,4-dihydroisoquinoline ring: : Starting with an aromatic precursor, the isoquinoline structure is constructed through a sequence of cyclization reactions.
Attachment of the dimethylamino group:
Amidation: : The final step usually entails the amidation of the intermediate with pivaloyl chloride in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Scaling up this synthesis for industrial purposes requires optimizing reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors and continuous flow systems may be employed to enhance reaction efficiency and control.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized under mild conditions to introduce additional functional groups.
Reduction: : Reductive amination reactions can modify the compound's structure, potentially altering its biological activity.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halogenating agents, strong bases.
Major Products Formed
The products of these reactions depend on the specific conditions but can include various functionalized isoquinolines and amides with potentially enhanced or altered activities.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide serves as a building block for the synthesis of more complex molecules, aiding in the exploration of new chemical spaces.
Biology
The compound's biological activities are of significant interest. It has shown potential as a modulator of certain biological pathways, making it a candidate for drug development and biological research.
Medicine
In pharmacology, this compound is being investigated for its potential therapeutic effects, particularly in the modulation of neurological and psychological conditions due to its interaction with the nervous system.
Industry
This compound is also used in the development of new materials and catalysts, contributing to advancements in industrial chemistry and materials science.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide involves interaction with specific molecular targets, such as receptors in the nervous system. These interactions can modulate various signaling pathways, resulting in the compound's observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide include:
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)pivalamide: : Lacking the dimethylamino group, which may alter its reactivity and biological activity.
N-(2-(isoquinolin-2-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide: : Featuring a fully unsaturated isoquinoline ring, which may result in different reactivity and stability.
Highlighting Uniqueness
What sets this compound apart is the presence of both the 3,4-dihydroisoquinoline moiety and the dimethylamino group, giving it unique properties in terms of reactivity, stability, and biological activity compared to its analogs.
There you go—a comprehensive overview of this compound. Quite a mouthful, but also a fascinating compound!
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-24(2,3)23(28)25-16-22(19-10-12-21(13-11-19)26(4)5)27-15-14-18-8-6-7-9-20(18)17-27/h6-13,22H,14-17H2,1-5H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSLFONONWXYIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Cyanophenyl)carbamoyl]butanoic acid](/img/structure/B2354464.png)
![2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2354465.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/new.no-structure.jpg)
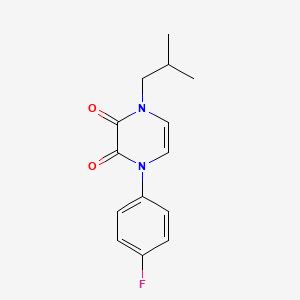
![(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2354471.png)
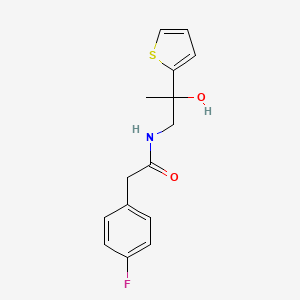
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2354473.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)
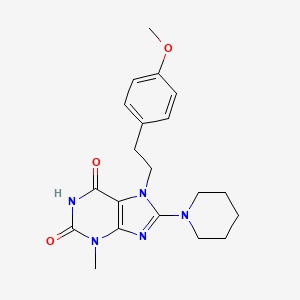
![ethyl 2-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2354478.png)
![(2E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2354480.png)
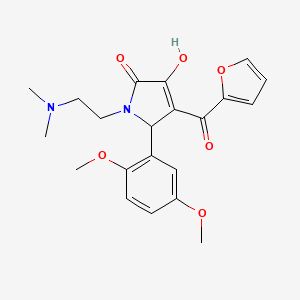
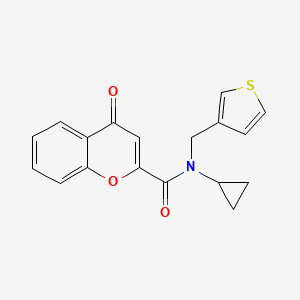
![Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2354485.png)
